1-[4-(2-Bromobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone
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Overview
Description
1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-CHLOROPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzyl group attached to a piperazine ring, and a chlorophenoxy group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-CHLOROPHENOXY)-1-ETHANONE typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-bromobenzyl chloride under basic conditions to form 1-(2-bromobenzyl)piperazine.
Attachment of the Chlorophenoxy Group: The next step involves the reaction of 1-(2-bromobenzyl)piperazine with 4-chlorophenoxyacetyl chloride in the presence of a base to form the final product.
The reaction conditions generally include the use of organic solvents such as dichloromethane or chloroform, and bases such as triethylamine or sodium hydroxide. The reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-CHLOROPHENOXY)-1-ETHANONE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the ethanone moiety.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives where the bromine atom is replaced by the nucleophile.
Oxidation Reactions: The major products are the oxidized derivatives, such as carboxylic acids or ketones.
Reduction Reactions: The major products are the reduced derivatives, such as alcohols or amines.
Hydrolysis: The major products are the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-CHLOROPHENOXY)-1-ETHANONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of biological processes and pathways. It can act as a ligand for various biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs for the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemicals. It can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-CHLOROPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-CHLOROPHENOXY)-1-ETHANONE can be compared with other similar compounds, such as:
1-(4-Bromobenzyl)piperidine: This compound has a similar bromobenzyl group but lacks the chlorophenoxy and ethanone moieties.
1-(2-Bromobenzyl)piperidine: This compound has a similar bromobenzyl group but differs in the position of the bromine atom.
1-(4-Bromobenzyl)piperazine: This compound has a similar piperazine ring but lacks the chlorophenoxy and ethanone moieties.
The uniqueness of 1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-CHLOROPHENOXY)-1-ETHANONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20BrClN2O2 |
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Molecular Weight |
423.7 g/mol |
IUPAC Name |
1-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C19H20BrClN2O2/c20-18-4-2-1-3-15(18)13-22-9-11-23(12-10-22)19(24)14-25-17-7-5-16(21)6-8-17/h1-8H,9-14H2 |
InChI Key |
KKJCPBWCWCXSKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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